molecular formula C15H11N3O3 B105388 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one CAS No. 36020-93-6

3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one

Cat. No.: B105388
CAS No.: 36020-93-6
M. Wt: 281.27 g/mol
InChI Key: VBAGZJBCMMYDQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one typically involves the nitration of 4-phenylquinolin-2-one followed by amination. The nitration process is carried out using concentrated nitric acid and sulfuric acid as catalysts. The resulting nitro compound is then subjected to amination using ammonia or an amine source under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and nitro groups allow for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3-amino-6-nitro-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c16-14-13(9-4-2-1-3-5-9)11-8-10(18(20)21)6-7-12(11)17-15(14)19/h1-8H,16H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAGZJBCMMYDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418817
Record name 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36020-93-6
Record name 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one

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